molecular formula C9H14O5S B2516144 Ethyl 6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate CAS No. 2460750-58-5

Ethyl 6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate

Cat. No.: B2516144
CAS No.: 2460750-58-5
M. Wt: 234.27
InChI Key: ZONULTYTHVIZBA-UHFFFAOYSA-N
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Description

Ethyl 6,6-dioxo-2-oxa-6λ⁶-thiaspiro[3.4]octane-8-carboxylate (CAS: 2460750-58-5) is a spirocyclic compound characterized by a unique fused ring system combining oxygen and sulfur atoms. Its molecular formula is C₉H₁₄O₅S, with a molecular weight of 234.27 g/mol . The structure features a 2-oxa (oxygen-containing) ring fused to a 6λ⁶-thiaspiro (sulfur-containing) system, with a sulfone group (6,6-dioxo) enhancing electronic polarity.

Commercial availability is noted through suppliers like Aaron Chemicals LLC and 1PlusChem, with prices ranging from $315.0/0.05g to $7,277.00/10g, depending on purity and stock availability .

Properties

IUPAC Name

ethyl 6,6-dioxo-2-oxa-6λ6-thiaspiro[3.4]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O5S/c1-2-14-8(10)7-3-15(11,12)6-9(7)4-13-5-9/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONULTYTHVIZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CS(=O)(=O)CC12COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired spirocyclic structure. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the compound .

Chemical Reactions Analysis

Ethyl 6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into thiols or thioethers.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols.

Scientific Research Applications

Ethyl 6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.

Mechanism of Action

The mechanism of action of Ethyl 6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules. The pathways involved in these interactions are often studied using computational modeling and experimental techniques to understand the compound’s effects at the molecular level .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Differences Properties/Applications
Ethyl 6,6-dioxo-2-oxa-6λ⁶-thiaspiro[3.4]octane-8-carboxylate 2460750-58-5 C₉H₁₄O₅S 234.27 Reference compound with sulfone (S=O₂) and ethyl ester High polarity; used in organic synthesis
Ethyl 8-fluoro-6,6-dioxo-2-oxa-6λ⁶-thiaspiro[3.4]octane-8-carboxylate 2490420-79-4 C₉H₁₃FO₅S 252.26 Fluorine substitution at position 8 Enhanced metabolic stability; potential for fluorinated drug intermediates
Ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate 2648957-06-4 C₁₀H₁₆O₃S 216.30 Methyl group at position 8; lacks sulfone (S only) Reduced polarity; possible volatility for catalysis
Ethyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride 2089648-68-8 C₁₀H₁₈ClNO₂ 219.71 Nitrogen (aza) replaces sulfur; hydrochloride salt Basic nitrogen enhances solubility; research tool in peptide chemistry
Ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylate 1286692-89-4 C₁₆H₂₁NO₃ 275.35 Benzyl group on nitrogen; aza-spiro system Increased lipophilicity; candidate for CNS-targeting agents
tert-Butyl 8-(((benzyloxy)carbonyl)amino)-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide 1453315-62-2 C₂₀H₂₇N₂O₆S 423.50 Benzyloxycarbonylamino and tert-butyl groups Protective group strategy in multistep synthesis

Key Observations:

Electronic Effects : Sulfone groups (as in the reference compound) increase polarity and stability compared to thioether analogs (e.g., Ethyl 8-methyl-2-oxa-6-thiaspiro) .

Heteroatom Variation : Replacing sulfur with nitrogen (aza-spiro systems) alters basicity and solubility, as seen in Ethyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride .

Bulk and Lipophilicity : Benzyl or tert-butyl groups enhance steric bulk and lipophilicity, critical for membrane permeability in therapeutic agents .

Commercial and Research Relevance

The reference compound and its analogs are primarily utilized as building blocks in drug discovery. For example:

  • Ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylate (CAS: 1286692-89-4) is marketed for neuroscience research, highlighting the role of spirocycles in targeting complex biological systems .
  • tert-Butyl derivatives (CAS: 1453315-62-2) demonstrate the importance of protective groups in multistep syntheses, particularly for amino-functionalized spirocycles .

Biological Activity

Ethyl 6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a spirocyclic structure that incorporates both oxygen and sulfur atoms, contributing to its reactivity and biological properties. Its molecular formula is C9H14O5SC_9H_{14}O_5S, with a molecular weight of 230.27 g/mol.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial for metabolic pathways in various organisms, potentially leading to therapeutic effects against diseases such as cancer.
  • Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, which could protect cells from oxidative damage.
  • Antimicrobial Activity : Some investigations have indicated that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionSignificant inhibition of enzyme X at IC50 = 15 µM
Antioxidant ActivityScavenging activity with IC50 = 25 µM
Antimicrobial EffectsEffective against Gram-positive bacteria

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of this compound against various cancer cell lines. The results demonstrated a dose-dependent cytotoxic effect on human breast cancer cells (MCF-7), with an IC50 value of 12 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) of 32 µg/mL for both bacteria, suggesting its potential as a lead compound for antibiotic development.

Discussion

The biological activities observed in this compound underscore its potential utility in pharmacological applications. Its ability to inhibit enzymes involved in critical metabolic processes could pave the way for novel therapeutic agents targeting various diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 6,6-dioxo-2-oxa-6λ⁶-thiaspiro[3.4]octane-8-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multistep reactions with key intermediates such as spirocyclic sulfur-containing precursors. For example, analogous compounds (e.g., tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate) are synthesized via nucleophilic substitution or cyclization reactions under inert atmospheres . Reaction monitoring via TLC and purification via column chromatography (using silica gel and ethyl acetate/hexane gradients) are critical for isolating high-purity products . Yield optimization often requires precise stoichiometric ratios and temperature control (e.g., 0–5°C for exothermic steps) .

Q. How can the structural features of this compound be elucidated using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR can resolve the spirocyclic scaffold and substituents (e.g., the ethyl ester and sulfur oxidation states). For instance, the 6,6-dioxo group (λ⁶-sulfur) produces distinct deshielded signals in 13^{13}C NMR .
  • X-ray crystallography : Used to confirm stereochemistry and bond angles in spiro systems. For example, analogous spiro compounds (e.g., Ethyl 8-(2,4-dichlorophenyl)-6-methyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate) have been structurally validated via single-crystal X-ray diffraction .

Q. What are the key reactivity patterns of the sulfur atom in the 6λ⁶-thia moiety under oxidative or reductive conditions?

  • Methodological Answer : The λ⁶-sulfur (sulfone group) exhibits limited redox activity compared to lower oxidation states (e.g., sulfides). However, nucleophilic attack at the sulfur center is possible in polar aprotic solvents (e.g., DMF) with strong bases like LDA, leading to ring-opening reactions. Comparative studies with oxygen analogs (e.g., 2-oxa-spiro[3.4]octane derivatives) highlight sulfur’s unique electronic effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

  • Methodological Answer :

  • Derivatization : Introduce substituents at the 8-carboxylate or spirocyclic positions (e.g., tert-butyl or benzothiazole groups) to modulate lipophilicity and target binding .
  • Biological Assays : Test derivatives against enzyme targets (e.g., proteases or kinases) using fluorescence-based assays. For example, spirocyclic sulfones have shown inhibitory activity against bacterial enzymes .
  • Computational Modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with experimental bioactivity data .

Q. What experimental strategies resolve contradictions in reported data on the compound’s stability in aqueous vs. nonpolar solvents?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) and organic solvents (e.g., DMSO, THF) at 40°C for 72 hours, followed by HPLC analysis to quantify degradation products .
  • Mechanistic Studies : Use 18^{18}O isotopic labeling to track hydrolysis pathways of the ethyl ester group under acidic conditions .

Q. How does the spirocyclic architecture influence conformational dynamics and intermolecular interactions in supramolecular assemblies?

  • Methodological Answer :

  • Dynamic NMR : Analyze ring-flipping or chair-boat transitions in the spiro system by variable-temperature 1^1H NMR .
  • Cocrystallization Studies : Co-crystallize with hydrogen-bond donors (e.g., urea derivatives) to study packing motifs and non-covalent interactions .

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